REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[O-:10][Mn](=O)(=O)=O.[K+].OS([O-])=O.[Na+].[ClH:21].[OH-:22].[Na+]>O.CC(OC)(C)C.C1COCC1.S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:22])=[N:4][C:3]=1[Cl:21] |f:1.2,3.4,6.7,9.10,11.12|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1)C)Cl
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Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
TBME THF
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Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC.C1CCOC1
|
Name
|
|
Quantity
|
9.19 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
64 mg
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
Under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a colorless suspension
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred at 100° C. for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred a further 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
ADDITION
|
Details
|
a mixture of starting material
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
CUSTOM
|
Details
|
formed a suspension
|
Type
|
EXTRACTION
|
Details
|
The suspension was then extracted with 100 ml water
|
Type
|
WASH
|
Details
|
The water-layer was washed with 50 ml TBME
|
Type
|
EXTRACTION
|
Details
|
was then extracted with a mixture TBME/THF 9:1 (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1Cl)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |